molecular formula C20H21N3O4 B2420802 2-(4-benzylpiperidin-1-yl)-N-(4-nitrophenyl)-2-oxoacetamide CAS No. 496055-85-7

2-(4-benzylpiperidin-1-yl)-N-(4-nitrophenyl)-2-oxoacetamide

Cat. No.: B2420802
CAS No.: 496055-85-7
M. Wt: 367.405
InChI Key: MMLOQRGLXSTNLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-benzylpiperidin-1-yl)-N-(4-nitrophenyl)-2-oxoacetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a piperidine ring, a benzyl group, and a nitrophenyl group. Its unique chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperidin-1-yl)-N-(4-nitrophenyl)-2-oxoacetamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of 4-benzylpiperidine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then subjected to further reactions to introduce the oxoacetamide group, often involving the use of acetic anhydride and a catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These can include the use of continuous flow reactors to optimize reaction conditions and increase yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-benzylpiperidin-1-yl)-N-(4-nitrophenyl)-2-oxoacetamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to an amino group under appropriate conditions.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

2-(4-benzylpiperidin-1-yl)-N-(4-nitrophenyl)-2-oxoacetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperidin-1-yl)-N-(4-nitrophenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved. For example, its potential effects on the central nervous system may be mediated through its binding to neurotransmitter receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-benzylpiperidin-1-yl)-N-(4-chlorophenyl)-2-oxoacetamide
  • 2-(4-benzylpiperidin-1-yl)-N-(4-methylphenyl)-2-oxoacetamide
  • 2-(4-benzylpiperidin-1-yl)-N-(4-fluorophenyl)-2-oxoacetamide

Uniqueness

2-(4-benzylpiperidin-1-yl)-N-(4-nitrophenyl)-2-oxoacetamide is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This group can undergo specific reactions that are not possible with other substituents, making the compound valuable for targeted research applications.

Properties

IUPAC Name

2-(4-benzylpiperidin-1-yl)-N-(4-nitrophenyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c24-19(21-17-6-8-18(9-7-17)23(26)27)20(25)22-12-10-16(11-13-22)14-15-4-2-1-3-5-15/h1-9,16H,10-14H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMLOQRGLXSTNLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound is prepared from (4-benzyl-piperidin-1-yl)-oxo-acetic acid (Example 5b) and 4-nitroaniline (Aldrich) according to the method described in Example 1c. Melting Point: 162-165° C. (diethylether)
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